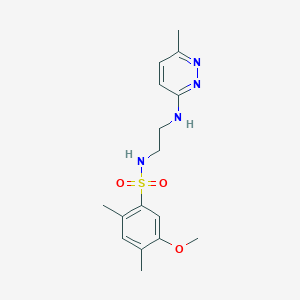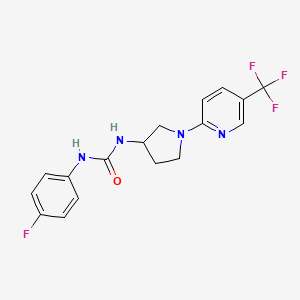![molecular formula C16H12ClN3O4S B2727126 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide CAS No. 896350-53-1](/img/structure/B2727126.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxadiazole derivatives are a class of compounds that have been studied for their potential biological activities . They contain a heterocyclic ring structure with two nitrogen atoms and one oxygen atom. The specific compound you mentioned, “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide”, is a derivative of this class, with additional functional groups attached.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, oxadiazole derivatives are generally synthesized through cyclization reactions involving compounds such as carboxylic acids, amidoximes, or nitrile oxides .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives typically involves a five-membered ring containing three heteroatoms (two nitrogens and one oxygen). The presence of the 2-chlorophenyl and 4-methylsulfonylbenzamide groups would add complexity to the structure .
Chemical Reactions Analysis
The chemical reactivity of oxadiazole derivatives can vary widely depending on the specific substituents present in the molecule. Generally, these compounds can participate in a variety of reactions, including nucleophilic substitutions and additions, as well as electrophilic aromatic substitutions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .
科学的研究の応用
Molecular Docking Studies and Structural Analysis
Research involving similar compounds to N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide, such as tetrazole derivatives, highlights their structural characteristics and potential applications in scientific research. For instance, docking studies and crystal structure analyses of tetrazole derivatives have been performed to understand their orientation and interaction within the active sites of enzymes like cyclooxygenase-2 (COX-2). These studies provide insights into the compounds' inhibitory properties and their potential as COX-2 inhibitors, useful in the design of anti-inflammatory agents (Al-Hourani et al., 2015).
Antibacterial and Enzymatic Inhibition
Compounds with the 1,3,4-oxadiazole scaffold have been synthesized and evaluated for their antibacterial and anti-enzymatic properties. These studies indicate that certain derivatives exhibit good inhibitory activity against gram-negative bacterial strains and low potential against enzymes like lipoxygenase (LOX), suggesting their potential in developing new antibacterial agents and enzyme inhibitors (Nafeesa et al., 2017).
Antihypertensive Activity
The synthesis of 1,2,4-oxadiazole derivatives has shown that certain compounds exhibit antihypertensive activity in animal models. These findings suggest the potential of these derivatives in the development of new treatments for hypertension, highlighting the structural modifications necessary to enhance activity (Santilli & Morris, 1979).
Antibacterial Activity Against Agricultural Pathogens
Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against rice bacterial leaf blight. These compounds not only exhibit significant inhibitory effects against the pathogen Xanthomonas oryzae pv. oryzae but also enhance plant resistance by increasing superoxide dismutase (SOD) and peroxidase (POD) activities, offering a novel approach to managing agricultural diseases (Shi et al., 2015).
Herbicidal and Insecticidal Activities
Studies on N-phenylpyrazolyl aryl methanones derivatives, which share structural similarities with this compound, have revealed favorable herbicidal and insecticidal activities. These findings suggest the potential application of such compounds in agricultural pest management strategies, showcasing the versatility of the 1,3,4-oxadiazole scaffold in developing various bioactive agents (Wang et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDQHJCSXIWMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d][1,3]dioxol-5-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone](/img/structure/B2727046.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)


![N-(4-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2727054.png)
![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)
![N-(1-cyanocycloheptyl)-2-[(1-cyclopropyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2727061.png)


![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)
